molecular formula C20H34O2 B153907 Ethyl linolenate CAS No. 1191-41-9

Ethyl linolenate

Cat. No.: B153907
CAS No.: 1191-41-9
M. Wt: 306.5 g/mol
InChI Key: JYYFMIOPGOFNPK-XSHSMGBESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl linolenate can be synthesized through the esterification of linolenic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating linolenic acid and ethanol with a catalytic amount of sulfuric acid or another strong acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the transesterification of linseed oil (which is rich in linolenic acid) with ethanol. This process can be catalyzed by sodium ethoxide or other basic catalysts to yield high-purity this compound .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed:

    Oxidation: Peroxides, aldehydes, and carboxylic acids.

    Reduction: Ethyl stearate (a more saturated ester).

    Substitution: Amides or other ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl linolenate has a wide range of applications in scientific research:

Properties

CAS No.

1191-41-9

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

ethyl (9E,12E,15E)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h5-6,8-9,11-12H,3-4,7,10,13-19H2,1-2H3/b6-5+,9-8+,12-11+

InChI Key

JYYFMIOPGOFNPK-XSHSMGBESA-N

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)OCC

SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC

Appearance

Assay:≥98%A solution in ethanol

boiling_point

424 °F at 15 mmHg (NTP, 1992)

density

0.8919 at 77 °F (NTP, 1992) - Less dense than water;  will float

flash_point

greater than 235 °F (NTP, 1992)

1191-41-9

physical_description

Ethyl linolenate is a clear colorless liquid. (NTP, 1992)

Synonyms

(Z,Z,Z)-9,12,15-Octadecatrienoic Acid Ethyl Ester;  Ethyl (Z,Z,Z)-9,12,15-Octadecatrienoate;  Ethyl cis,cis,cis-9,12,15-Octadecatrienoate;  Ethyl Linolenate;  Ethyl Linolenoate;  Ethyl α-Linolenate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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